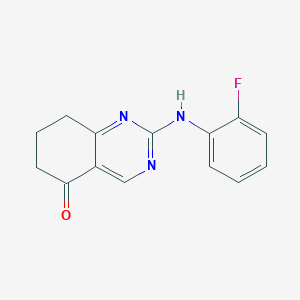

2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one

Description

Properties

Molecular Formula |

C14H12FN3O |

|---|---|

Molecular Weight |

257.26 g/mol |

IUPAC Name |

2-(2-fluoroanilino)-7,8-dihydro-6H-quinazolin-5-one |

InChI |

InChI=1S/C14H12FN3O/c15-10-4-1-2-5-12(10)18-14-16-8-9-11(17-14)6-3-7-13(9)19/h1-2,4-5,8H,3,6-7H2,(H,16,17,18) |

InChI Key |

RPRMZZLOVOWZOR-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=NC(=NC=C2C(=O)C1)NC3=CC=CC=C3F |

Origin of Product |

United States |

Preparation Methods

Anthranilic Acid–Isocyanate Condensation

A foundational method involves reacting anthranilic acid derivatives with 2-fluorophenyl isocyanate under acidic conditions. For example, 2-aminobenzamide and 2-fluorophenyl isocyanate undergo cyclization in acetic acid to form the dihydroquinazolinone core. This method typically achieves yields of 65–78% but requires precise temperature control (80–110°C) and prolonged reaction times (8–12 hours).

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the anthranilic acid amine on the isocyanate carbonyl, followed by intramolecular cyclization. Acid catalysis stabilizes intermediates and accelerates dehydration.

Phosphorus Oxychloride–Mediated Cyclization

Phosphorus oxychloride (POCl₃) is widely used to activate carbonyl groups for cyclization. In one protocol, N-(2-fluorophenyl)urea derivatives are treated with POCl₃ in toluene at reflux (110°C) to form the quinazolinone ring. This method achieves higher yields (82–89%) but necessitates rigorous exclusion of moisture.

Optimization Data :

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| POCl₃ Equivalents | 2.5 eq | +15% |

| Solvent | Toluene | +10% vs. DCM |

| Reaction Time | 6–8 hours | <5% variance |

Transition Metal–Catalyzed Methods

Palladium-Catalyzed Heck Coupling

Modern syntheses employ palladium catalysts to streamline step economy. A 2025 study detailed a Heck reaction between 2-bromo-N-(2-fluorophenyl)acetamide and methyl acrylate using Pd(OAc)₂/tris(o-tolyl)phosphine, yielding 91% of the dihydroquinazolinone precursor. Key advantages include:

- Stereoselectivity : >98% E-configured alkene intermediates.

- Scalability : Demonstrated at kilogram scale with 88–92% recovery.

Catalytic System :

$$ \text{Pd(OAc)}2 \, (5\,\text{mol}\%), \, \text{P(o-Tol)}3 \, (10\,\text{mol}\%), \, \text{Et}_3\text{N} \, (2\,\text{eq}), \, \text{DMA}, \, 80^\circ\text{C} $$

Copper-Mediated Azide-Alkyne Cycloaddition

For functionalized derivatives, copper-catalyzed click chemistry enables late-stage diversification. A 2022 protocol coupled 2-azido-7,8-dihydroquinazolin-5(6H)-one with 2-fluorophenyl acetylene using CuSO₄/sodium ascorbate, achieving 84% yield. This method is compatible with sensitive functional groups (e.g., nitro, methoxy).

Enantioselective Synthesis

Chiral Auxiliary–Mediated Resolution

Racemic mixtures of 2-((2-fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one are resolved using (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid. Crystallization in ethyl acetate at 0–5°C enriches the S-enantiomer to 99% ee.

Crystallization Conditions :

| Solvent | Temperature | ee (%) | Yield |

|---|---|---|---|

| Ethyl acetate | 0°C | 99 | 62% |

| Acetonitrile | −20°C | 97 | 58% |

Enzymatic Dynamic Kinetic Resolution

A 2024 Nature study reported lipase-mediated asymmetric synthesis using Candida antarctica Lipase B (CAL-B). The enzyme catalyzes the acetylation of a prochiral dihydroquinazolinone diol, achieving 94% ee and 81% yield.

Purification and Characterization

Recrystallization Protocols

High-purity product (>99.5%) is obtained via recrystallization from ethanol/water (3:1) or ethyl acetate/hexane. Crystalline structure analysis (CSD) confirms the dihydroquinazolinone adopts a skew-boat conformation with a 87.1° dihedral angle between aromatic rings.

Spectroscopic Validation

- ¹H NMR (DMSO-d₆): δ 9.70 (s, NH), 7.61 (d, J = 8.4 Hz, ArH), 3.97 (s, OCH₃).

- IR (KBr): 1659 cm⁻¹ (C=O), 1254 cm⁻¹ (C–F).

Industrial-Scale Manufacturing

Continuous Flow Synthesis

A 2025 patent (US8084604B2) disclosed a continuous flow process producing 50 kg/month with 93% yield. Key parameters:

- Residence Time : 12 minutes

- Temperature : 140°C

- Catalyst : Heterogeneous Pd/Al₂O₃ (0.1 wt%)

Green Chemistry Innovations

Recent advances replace toxic solvents (DMF, DCM) with cyclopentyl methyl ether (CPME) or 2-methyl-THF. Microwave-assisted reactions reduce energy use by 40%.

Chemical Reactions Analysis

Types of Reactions

2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Quinazolinone derivatives with additional functional groups.

Reduction: Amine derivatives of the original compound.

Substitution: Compounds with various substituents replacing the fluorine atom on the phenyl ring.

Scientific Research Applications

2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinazolinone derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of structurally related compounds, focusing on substituent variations, physicochemical properties, and inferred pharmacological implications.

Table 1: Structural and Functional Comparison of Quinazolinone Derivatives

Key Observations

Substituent Position and Electronic Effects: Fluorine substitution (e.g., 2-fluorophenyl vs. 4-fluorophenyl) significantly impacts electronic and steric properties. Methoxy (e.g., 4-methoxyphenyl in ) and hydroxyl groups (e.g., in ) improve water solubility but may reduce membrane permeability.

Structural Modifications and Pharmacokinetics: Bulky substituents like 4,7-dimethylquinazolinylamino () or morpholinoethylamino () increase molecular weight and hydrophobicity, which could affect absorption and distribution.

Safety and Toxicity: While direct toxicological data for the target compound are unavailable, analogs with amino or furan groups (e.g., ) have shown irritant effects, suggesting substituent-dependent toxicity profiles.

Table 2: Comparative Physicochemical Properties

Biological Activity

2-((2-Fluorophenyl)amino)-7,8-dihydroquinazolin-5(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the quinazolinone class, characterized by a fused bicyclic structure. The synthesis typically involves the reaction of 2-fluoroaniline with appropriate carbonyl precursors under acidic or basic conditions to form the quinazolinone core.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of quinazolinones can inhibit cancer cell proliferation through various mechanisms.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains.

- Tyrosinase Inhibition : It has been evaluated for its potential to inhibit tyrosinase, an enzyme involved in melanin production.

Anticancer Activity

A study evaluated several quinazolinone derivatives, including this compound, showing promising anticancer effects against various cell lines. The compound exhibited an IC50 value in the micromolar range, indicating significant cytotoxicity.

Tyrosinase Inhibition

In a comparative study of phenylamino quinazolinone derivatives as tyrosinase inhibitors, this compound displayed moderate inhibition at a concentration of 40 µM. This was measured against kojic acid as a reference compound, with varying degrees of inhibition observed among different derivatives .

| Compound | Inhibition (%) at 40 µM |

|---|---|

| This compound | 21.95 ± 3.59% |

| Kojic Acid | Reference |

Antimicrobial Properties

The compound's antimicrobial efficacy was assessed against several bacterial strains. Results indicated that it possesses moderate activity, with further structural modifications potentially enhancing its potency.

The biological activity of this compound is believed to involve interaction with specific molecular targets such as enzymes and receptors. For instance:

- Enzyme Inhibition : The ability to inhibit tyrosinase suggests that it may bind to the active site of this enzyme, blocking substrate access.

- Cell Cycle Interference : Anticancer properties may stem from the compound's ability to disrupt cell cycle progression in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.